molecular formula C8H9BN2O2 B15051959 {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid

Cat. No.: B15051959
M. Wt: 175.98 g/mol
InChI Key: NPLUGDYYJAMHJO-UHFFFAOYSA-N
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Description

{6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is a heterocyclic compound that features a boronic acid functional group attached to an imidazo[1,2-a]pyridine scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysis to couple boronic acids with halogenated imidazo[1,2-a]pyridines . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process may include steps for purification such as recrystallization or chromatography to ensure the final product meets industrial standards .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Biology and Medicine: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and specialty chemicals. Its reactivity and functional versatility make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in biological molecules, leading to the inhibition or modulation of specific enzymatic activities. This interaction can affect molecular pathways involved in disease processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

  • B-(2-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
  • Imidazo[1,2-a]pyridine-6-boronic acid
  • 1-Azaindolizine-6-boronic acid

Comparison: Compared to similar compounds, {6-Methylimidazo[1,2-a]pyridin-8-yl}boronic acid is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine scaffold. This unique structure can lead to different reactivity and interaction profiles, making it a distinct and valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-8-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5,12-13H,1H3

InChI Key

NPLUGDYYJAMHJO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN2C1=NC=C2)C)(O)O

Origin of Product

United States

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